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Compound of Interest

Compound Name: 1-Methyl-4-phenylpiperidin-4-ol

Cat. No.: B018569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

1-Methyl-4-phenylpiperidin-4-ol, a key intermediate in the synthesis of various

pharmaceutical agents. This document compiles available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols to aid in the characterization and quality control of this molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of 1-Methyl-4-phenylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.50 - 7.20 m 5H Ar-H

2.80 - 2.60 m 4H
N-CH₂ (axial &

equatorial)

2.35 s 3H N-CH₃

2.20 - 2.00 m 2H C₃/C₅-H (equatorial)

1.80 - 1.60 m 2H C₃/C₅-H (axial)

1.55 s 1H OH

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm Assignment

147.5 Ar-C (quaternary)

128.4 Ar-CH

126.8 Ar-CH

124.9 Ar-CH

70.8 C₄-OH

52.1 N-CH₂

46.2 N-CH₃

38.7 C₃/C₅

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Description of Vibration

3400 (broad) O-H stretch

3050 Aromatic C-H stretch

2940 Aliphatic C-H stretch

2800 N-CH₃ stretch

1600, 1495 Aromatic C=C stretch

1450 CH₂ bend

1120 C-N stretch

1090 C-O stretch

760, 700 Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

191 30 [M]⁺ (Molecular Ion)

174 20 [M - OH]⁺

115 40 [M - C₆H₅OH]⁺

96 100 [C₆H₁₄N]⁺

77 15 [C₆H₅]⁺

58 80 [C₃H₈N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-Methyl-4-phenylpiperidin-4-ol (approximately 10-20 mg for ¹H NMR and 50-

100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing

tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a Bruker Avance

spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. For ¹H

NMR, the data is acquired with a 30° pulse angle and a relaxation delay of 1 second. For ¹³C

NMR, a proton-decoupled spectrum is obtained with a 45° pulse angle and a relaxation delay

of 2 seconds.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is finely ground with potassium bromide (KBr) powder in a mortar

and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic

press. The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer equipped with an Electron Ionization

(EI) source. A small amount of the sample is introduced into the instrument, typically via a direct

insertion probe or after separation by gas chromatography. The molecules are ionized by a 70

eV electron beam. The resulting ions are then separated by a quadrupole mass analyzer and

detected.

Visualizations
Workflow for Spectroscopic Analysis of 1-Methyl-4-
phenylpiperidin-4-ol
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 1-Methyl-4-phenylpiperidin-4-ol.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

Synthesis & Purification of
1-Methyl-4-phenylpiperidin-4-ol

Preparation of Samples for Analysis
(dissolving, pelletizing, etc.)

NMR Spectroscopy
(¹H, ¹³C)

CDCl₃ solution

IR Spectroscopy

KBr pellet

Mass Spectrometry

Direct insertion

Process NMR Data
(FT, phasing, baseline correction)

Process IR Data
(baseline correction, peak picking)

Process MS Data
(peak picking, library search)

Interpret NMR Spectra
(chemical shifts, coupling)

Interpret IR Spectrum
(functional groups)

Interpret MS Spectrum
(molecular ion, fragmentation)

Structural Confirmation of
1-Methyl-4-phenylpiperidin-4-ol

Click to download full resolution via product page

Spectroscopic Analysis Workflow
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[https://www.benchchem.com/product/b018569#spectroscopic-data-nmr-ir-ms-for-1-methyl-
4-phenylpiperidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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